![molecular formula C13H9FN2O2S2 B14142083 N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide CAS No. 127834-43-9](/img/structure/B14142083.png)
N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-amino-6-fluorobenzothiazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.
Aplicaciones Científicas De Investigación
N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial strains.
Mecanismo De Acción
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of certain enzymes involved in the inflammatory process, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide: This compound has similar biological activities but differs in its halogen substitution, which can affect its potency and selectivity.
N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Propiedades
Número CAS |
127834-43-9 |
|---|---|
Fórmula molecular |
C13H9FN2O2S2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-(6-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9FN2O2S2/c14-9-6-7-11-12(8-9)19-13(15-11)16-20(17,18)10-4-2-1-3-5-10/h1-8H,(H,15,16) |
Clave InChI |
ULCWTQVPBMUBFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


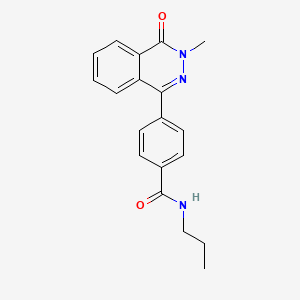
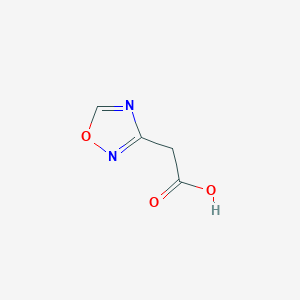
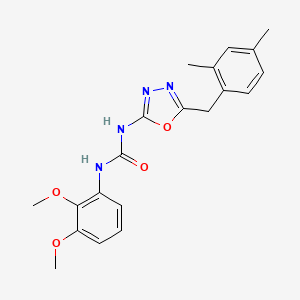
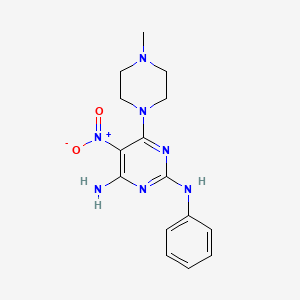
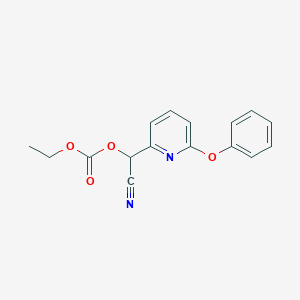
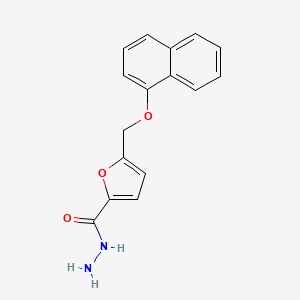

![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)
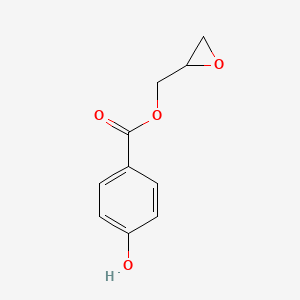
![4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B14142058.png)
![3-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B14142062.png)
![2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid](/img/structure/B14142069.png)
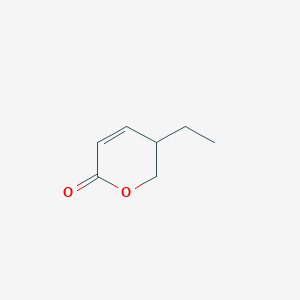
![N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B14142073.png)
